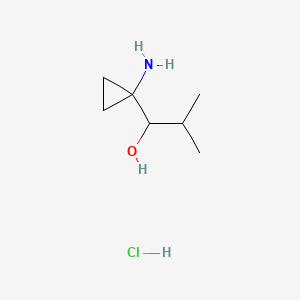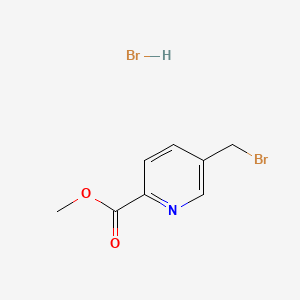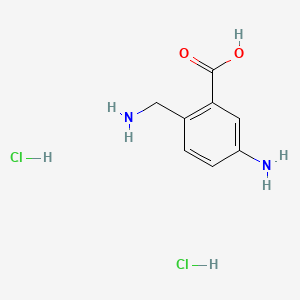![molecular formula C9H18ClNO B6609186 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride CAS No. 2866335-24-0](/img/structure/B6609186.png)
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-2-oxabicyclo[222]octan-4-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone or aldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent or non-covalent bonds with other molecules, facilitating various chemical transformations. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
- 2-oxabicyclo[2.2.2]octan-3-one
Uniqueness
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the oxabicyclo ring system. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Eigenschaften
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-7-9(10)5-3-8(2,11-7)4-6-9;/h7H,3-6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMUCPYDZTOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCC(O1)(CC2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6609120.png)



![rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis](/img/structure/B6609147.png)
![6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609160.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)




![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
